REACTION_SMILES
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[CH2:25]([Cl:26])[Cl:27].[CH3:1][O:2][C:3]([c:4]1[c:5]([F:15])[c:6]([F:14])[c:7]([NH2:13])[c:8]([N+:10](=[O:11])[O-:12])[cH:9]1)=[O:16].[F:17][c:18]1[c:19]([NH2:24])[cH:20][cH:21][cH:22][cH:23]1>>[CH3:1][O:2][C:3]([c:4]1[c:5]([NH:24][c:19]2[c:18]([F:17])[cH:23][cH:22][cH:21][cH:20]2)[c:6]([F:14])[c:7]([NH2:13])[c:8]([N+:10](=[O:11])[O-:12])[cH:9]1)=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc([N+](=O)[O-])c(N)c(F)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1F
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Name
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Type
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product
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Smiles
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COC(=O)c1cc([N+](=O)[O-])c(N)c(F)c1Nc1ccccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |